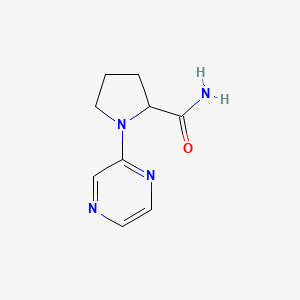

1-(Pyrazin-2-yl)pyrrolidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(Pyrazin-2-yl)pyrrolidine-2-carboxamide” is a compound that has a molecular weight of 193.21 . It is a powder at room temperature . The compound is part of the pyrrolidine class of compounds, which are nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the retrieved data, it’s worth noting that pyrrolidine compounds can undergo various chemical reactions depending on the functional groups attached to the ring .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 193.21 . More specific physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación

Hybrid Catalysts in Medicinal Chemistry

Hybrid catalysts play a crucial role in synthesizing structurally complex and biologically significant compounds. For instance, the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability, utilizes diversified hybrid catalysts. These catalysts include organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and catalyst-/solvent-free conditions. The review emphasizes the application of these catalysts from 1992 to 2022 for developing lead molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).

Pyrazinamide and Tuberculosis Treatment

Pyrazinamide (PZA) is a cornerstone in the treatment of tuberculosis (TB), showcasing the critical role of pyrazine derivatives in medicinal chemistry. PZA is essential for shortening the course of TB treatment and is effective against drug-resistant strains. It operates by disrupting membrane energetics and various other cellular processes crucial for the survival of Mycobacterium tuberculosis, underlining the importance of understanding the molecular mechanisms of drug action and resistance for developing new therapeutic strategies (Njire et al., 2016).

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold has shown versatility in interacting with kinases via multiple binding modes, making it a significant focus for kinase inhibitor development in pharmaceutical research. This scaffold binds to the hinge region of the kinase, enabling the creation of potent and selective kinase inhibitors. The review of patents reveals its widespread application in designing inhibitors for a broad range of kinase targets, indicating the scaffold's potential in drug development (Wenglowsky, 2013).

Pyrazines in Food Science

Pyrazines contribute significantly to the flavor profile of food products, with their synthesis via the Maillard reaction being a key area of research in food science. Understanding the control strategies for pyrazines generation can enhance food processing methods to optimize flavor development or minimize undesirable by-products, demonstrating the relevance of pyrazine chemistry beyond pharmaceuticals (Yu et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Direcciones Futuras

The future directions for “1-(Pyrazin-2-yl)pyrrolidine-2-carboxamide” and similar compounds could involve further exploration of the pyrrolidine scaffold for the development of new biologically active compounds . This could include the design of new pyrrolidine compounds with different biological profiles .

Propiedades

IUPAC Name |

1-pyrazin-2-ylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c10-9(14)7-2-1-5-13(7)8-6-11-3-4-12-8/h3-4,6-7H,1-2,5H2,(H2,10,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIHAUNRRHAUQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CN=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,6-dichlorophenyl)-N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2666639.png)

![4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B2666641.png)

![1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine](/img/structure/B2666643.png)

![Tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2666651.png)

![Methyl 3-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2666653.png)

![5-bromo-2-chloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2666654.png)

![N-(4-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2666661.png)

![3-amino-N-(3-bromophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2666662.png)